molecular formula C8H13NO3 B1367559 trans-4-Carbamoylcyclohexanecarboxylic acid CAS No. 21483-87-4

trans-4-Carbamoylcyclohexanecarboxylic acid

Cat. No.: B1367559
CAS No.: 21483-87-4
M. Wt: 171.19 g/mol
InChI Key: ZATPPBWCNUNFLZ-UHFFFAOYSA-N
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Description

trans-4-Carbamoylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H13NO3 . It is a derivative of cyclohexane, featuring both a carbamoyl group and a carboxylic acid group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carbamoylcyclohexanecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of trans-4-Carbamoylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: trans-4-Carbamoylcyclohexanecarboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups in a trans configuration. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPPBWCNUNFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544863
Record name 4-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-87-4
Record name 4-Carbamoylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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